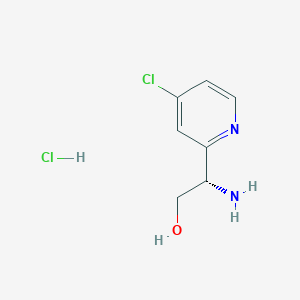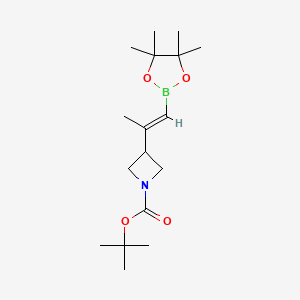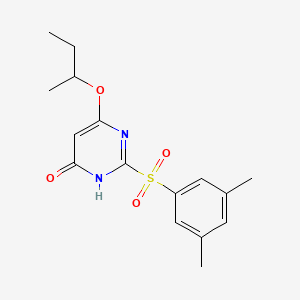
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one typically involves multi-step organic reactions. The starting materials might include sec-butyl alcohol, 3,5-dimethylbenzenesulfonyl chloride, and pyrimidinone derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process might also involve purification steps such as crystallization, distillation, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one: Lacks the sec-butoxy group.
6-sec-Butoxy-2-(benzenesulfonyl)-3H-pyrimidin-4-one: Lacks the methyl groups on the benzene ring.
Uniqueness
6-sec-Butoxy-2-(3,5-dimethyl-benzenesulfonyl)-3H-pyrimidin-4-one is unique due to the presence of both the sec-butoxy group and the 3,5-dimethyl-benzenesulfonyl group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
284681-78-3 |
|---|---|
Fórmula molecular |
C16H20N2O4S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
4-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N2O4S/c1-5-12(4)22-15-9-14(19)17-16(18-15)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19) |
Clave InChI |
VPADZXBZGBCAAG-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1=CC(=O)NC(=N1)S(=O)(=O)C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)

![6-Methyl-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B15215567.png)
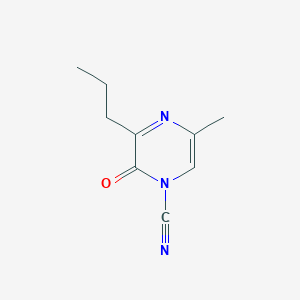
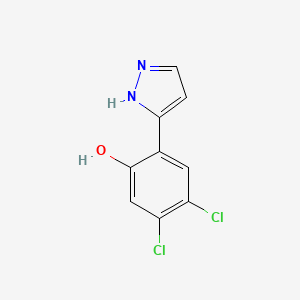
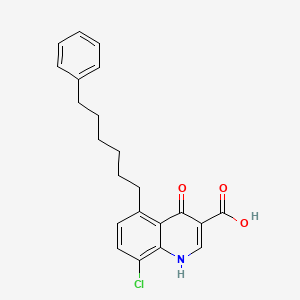

![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)



![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
